molecular formula C9H9N3O2 B020407 Carbendazim-d4 CAS No. 291765-95-2

Carbendazim-d4

Cat. No.: B020407
CAS No.: 291765-95-2
M. Wt: 195.21 g/mol
InChI Key: TWFZGCMQGLPBSX-QFFDRWTDSA-N
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Description

Carbendazim-(ring-4,5,6,7-d4) is an isotope labeled analog of the benzimidazole fungicide carbendazim, wherein C-4, C-5, C-6 and C-7 protons of the benzimidazole moiety are replaced by deuterium.

Scientific Research Applications

  • Cancer Research : Carbendazim-d4 has been shown to enhance antitumor activity in HeLa cervical cancer cells through aptamer-mediated controlled release with silica nanoparticles, increasing efficacy by 3.3 fold (B. Tuna et al., 2019). Additionally, it inhibits cancer cell proliferation by suppressing microtubule dynamic instability and inducing mitotic arrest (Mythili Yenjerla et al., 2009).

  • Agricultural Applications : Carbendazim is a systemic fungicide used for controlling fungal diseases in agriculture, forestry, and veterinary medicines. Its encapsulation in nanoparticles provides new options for treatment and prevention (Simranjeet Singh et al., 2016); (E. Campos et al., 2015).

  • Environmental and Ecological Impact : Carbendazim may alter the immune response and P450-mediated detoxification in honey bees and should be used cautiously on nectariferous crops during florescence (Tengfei Shi et al., 2018). It also induces developmental, biochemical, and behavioral disturbance in zebrafish embryos (Thayres Andrade et al., 2016).

  • Soil and Microbial Community Impact : Repeated applications of carbendazim in soil affect the balance of soil microorganisms and accelerate its dissipation, indicating adaptation of microorganisms to the fungicide (Y. Yu et al., 2009).

  • Detection and Analysis : Development of a polyclonal antibody that can detect carbendazim and other benzimidazole-type fungicides is useful for identifying pesticide residues in environmental samples (C. Zikos et al., 2015).

  • Toxicological Studies : Studies on rats have shown that carbendazim affects liver and kidney tissue, causing changes in hematological and biochemical parameters even at low doses (G. Selmanoğlu et al., 2001); (V. Muthuviveganandavel et al., 2008).

  • Biodegradation : Bacillus licheniformis JTC-3, isolated from agro-effluent, has shown high biodegradation capacity of carbendazim, converting it into non-toxic, crystalline 2-hydroxybenzimidazole (J. Panda et al., 2017).

Mechanism of Action

Target of Action

Carbendazim-d4 primarily targets tubulin proteins . These proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .

Mode of Action

This compound binds to the tubulin proteins, disrupting the assembly of microtubules . This disruption affects the formation of spindles during cell division, leading to the malsegregation of chromosomes . This interaction with its targets results in changes at the cellular level, affecting the normal functioning of the cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell division process . By disrupting the assembly of microtubules, this compound interferes with the normal progression of mitosis . This disruption can lead to cell death, particularly in rapidly dividing cells such as those found in fungi . The degradation of this compound involves various microorganisms, including Azospirillum, Aeromonas, Alternaria, Bacillus, Brevibacillus, Nocardioides, Pseudomonas, Ralstonia, Rhodococcus, Sphingomonas, Streptomyces, and Trichoderma .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. After administration, it is quickly absorbed by the green plant tissue and roots . The overall plasma protein binding of Carbendazim ranges from 60 to 74% . The total percentage of administered Carbendazim eliminated in urine was 25.7%, and in feces 16.6% within 24 hours .

Result of Action

The result of this compound’s action at the molecular and cellular level is the disruption of normal cell division, leading to cell death . This makes it effective as a fungicide, as it can kill fungal cells by disrupting their growth and reproduction .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. It is moderately persistent in soil and can be very persistent in water systems under certain conditions . Therefore, the effectiveness of this compound can vary depending on the specific environmental conditions it is used in .

Safety and Hazards

Carbendazim may cause genetic defects and may damage fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects . Special instructions must be obtained before use, and it should be handled with care required for hazardous materials .

Biochemical Analysis

Biochemical Properties

Carbendazim-d4, like its parent compound Carbendazim, is known to interact with various enzymes, proteins, and other biomolecules . It is believed to bind to tubulin proteins, disrupting microtubule assembly and spindle formation during cell division . This interaction can lead to the malsegregation of chromosomes

Cellular Effects

Carbendazim has been found to cause a range of effects on cells. It can induce embryotoxicity, apoptosis, teratogenicity, infertility, hepatocellular dysfunction, endocrine-disrupting effects, disruption of haematological functions, mitotic spindle abnormalities, mutagenic and aneugenic effects . It is also known to disrupt the microbial community structure in various ecosystems

Molecular Mechanism

The molecular mechanism of action of Carbendazim involves binding to tubulin proteins, which disrupts microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes Given that this compound is a deuterium-labeled variant of Carbendazim, it is likely that it shares a similar mechanism of action

Temporal Effects in Laboratory Settings

The temporal effects of Carbendazim in laboratory settings have been studied to some extent. For instance, it has been found that Carbendazim can enhance the CO2 efflux in fallow, FYM, RS, maize, and Trifolium treatments in irrigated conditions

Dosage Effects in Animal Models

Carbendazim has been found to cause a range of toxic effects in animal models at high doses . For instance, it can cause aneuploidy and polyploidy in female and male germ cells of the mouse at 100 mg/kg body weight per day . The dosage effects of this compound in animal models are yet to be studied.

Metabolic Pathways

Carbendazim is known to induce metabolizing liver enzymes . It undergoes partial to complete biodegradation in the soil and water by various microorganisms

Transport and Distribution

It is known to be thermally stable and non-flammable . The transport and distribution of this compound within cells and tissues are yet to be studied.

Properties

IUPAC Name

methyl N-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFZGCMQGLPBSX-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)NC(=O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442063
Record name Carbendazim-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291765-95-2
Record name Carbendazim-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 291765-95-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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